molecular formula C6H16N2 B3418798 (3-Aminobutyl)dimethylamine CAS No. 13022-87-2

(3-Aminobutyl)dimethylamine

Cat. No.: B3418798
CAS No.: 13022-87-2
M. Wt: 116.20 g/mol
InChI Key: XFBCIULBTBLLOK-UHFFFAOYSA-N
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Description

(3-Aminobutyl)dimethylamine: is a tertiary amine with the molecular formula C6H16N2 and a molecular weight of 116.21 g/mol . It is also known by its IUPAC name N,N-dimethyl-1,3-butanediamine . This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Mechanism of Action

Mode of Action

For instance, primary amines can add to aldehydes and ketones to yield imines . Secondary amines can add similarly to yield enamines . These reactions are typical examples of nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C═Nu double bond is formed .

Biochemical Pathways

They can contribute to central carbon metabolism pathways, including glutaminolysis, the TCA cycle, and the pentose phosphate pathway .

Action Environment

The action of (3-Aminobutyl)dimethylamine can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Aminobutyl)dimethylamine are not well-studied. It is known that tertiary amines like this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context .

Cellular Effects

Tertiary amines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tertiary amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, and high doses may cause toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Tertiary amines can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Chemical compounds can be localized to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminobutyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with dimethylamine under basic conditions . The reaction typically proceeds as follows:

    1,3-Dibromopropane: is reacted with in the presence of a base such as .

  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
  • The product, this compound, is then purified through distillation or other separation techniques.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: (3-Aminobutyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (3-Aminobutyl)dimethylamine is unique due to its specific combination of amine groups and chain length, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific nucleophilic or hydrogen-bonding characteristics.

Properties

IUPAC Name

1-N,1-N-dimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBCIULBTBLLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-87-2
Record name (3-aminobutyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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